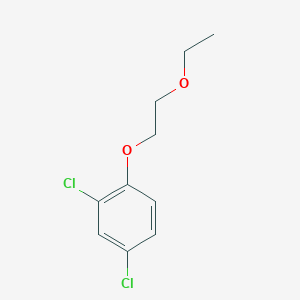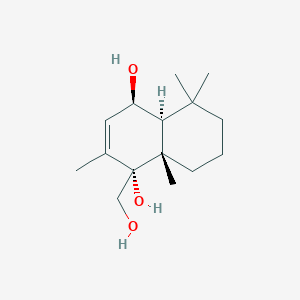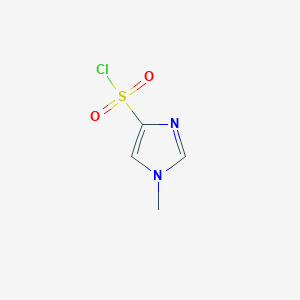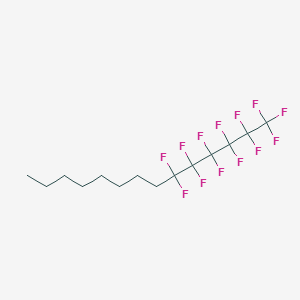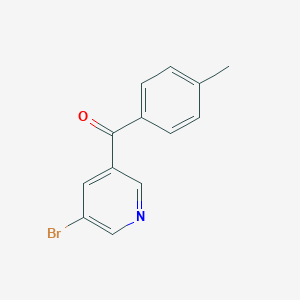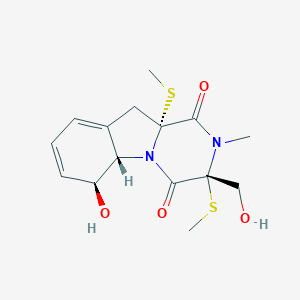
Bis(methylthio)gliotoxin
Übersicht
Beschreibung
Bis(methylthio)gliotoxin, also known as Dimethylgliotoxin, is a mycotoxin and a bioactive natural compound commonly derived from Penicillium terlikowskii, Aspergillus fumigatus, Trichoderma deliquescens, and Cordyceps tenuipes . It is an antiphagocytic metabolite and PAF receptor ligand that inhibits platelet aggregation .
Synthesis Analysis
Bis(methylthio)gliotoxin production occurs during the course of Aspergillus fumigatus infection . The presence of gliotoxin may indicate an early phase of fungal development, whereas detection of bis(methylthio)gliotoxin may correspond to a more advanced stage of infection .Molecular Structure Analysis
The X-ray crystal structures of GtmA-apo (1.66 Å), GtmA complexed to S-adenosylhomocysteine (1.33 Å), and GtmA complexed to S-adenosylmethionine (2.28 Å) provide mechanistic insights into this important biotransformation .Chemical Reactions Analysis
Bis(methylthio)gliotoxin is produced from gliotoxin by a methyl-transferase, named as GtmA, as a negative feedback regulatory system of gliotoxin production . The rGtmA-mediated bis-thiomethylation proceeds in a sequential manner, whereby mono-thiomethylgliotoxin (MmGT; m/z 343)) formation precedes BmGT formation .Physical And Chemical Properties Analysis
Bis(methylthio)gliotoxin has a molecular formula of C15H20N2O4S2, an average mass of 356.460 Da, and a mono-isotopic mass of 356.086456 Da .Wissenschaftliche Forschungsanwendungen
Fungal Research
Bisdethiobis(methylthio)gliotoxin is a secondary metabolite produced by certain fungal species . It has been detected in fungal strain cultures, such as those of the A. fumigatus GT gene cluster . This compound plays a crucial role in understanding the biology and pathogenicity of these fungi .
Biocontrol Agent
Some Trichoderma species, which are used as biological control agents (BCAs) for crop protection, are known to produce Bisdethiobis(methylthio)gliotoxin . This compound contributes to their biocontrol abilities .
Antioxidant Properties
In low doses, Bisdethiobis(methylthio)gliotoxin can act as an antioxidant . This property makes it a potential candidate for therapeutic applications where oxidative stress is a factor .
HIV Diagnosis and Treatment
Bisdethiobis(methylthio)gliotoxin has potential applications in the diagnosis and treatment of HIV . Its unique properties could be leveraged to develop new strategies for managing this disease .
Anti-tumor Agent
This compound has also been identified as a potential anti-tumor agent . Its ability to interfere with cellular processes could be harnessed to inhibit the growth of cancer cells .
Control of Plant Pathogens
Bisdethiobis(methylthio)gliotoxin has been used in the control of plant pathogens, including Pythium ultimum and Sclerotinia sclerotiorum . This highlights its potential as a natural pesticide .
Compound Screening Libraries
Bisdethiobis(methylthio)gliotoxin finds application in compound screening libraries . It can be used to test the effects of various compounds on biological systems .
Metabolomics and Drug Discovery Research
Lastly, this compound is used in metabolomics and drug discovery research . It can help in understanding metabolic pathways and identifying potential drug targets .
Wirkmechanismus
Target of Action
Bisdethiobis(methylthio)gliotoxin, also known as Bis(methylthio)gliotoxin or bis(methylthio)gliotoxin, is a potent inhibitor that targets a variety of biological processes. It primarily targets the function of macrophages, inflammation, antiangiogenesis, and various enzymes . It also suppresses the generation of NF-κB, thus blocking the production of cytokines and inflammatory factors .
Mode of Action
Bisdethiobis(methylthio)gliotoxin interacts with its targets by suppressing their function, leading to a variety of changes. For instance, it inhibits the function of macrophages, leading to a decrease in immune response . It also blocks the production of cytokines and inflammatory factors by suppressing the generation of NF-κB .
Biochemical Pathways
The compound affects several biochemical pathways. It is produced by various fungi, including Aspergillus fumigatus, and can be biosynthesized by a gli gene cluster and regulated by a positive GliZ regulator . The compound shows cytotoxic effects via different signal pathways . The biosynthesis of Bisdethiobis(methylthio)gliotoxin is regulated by the bis-thiomethyltransferase GtmA .
Pharmacokinetics
fumigatus, and this fungus has evolved self-protection mechanisms that include the GT efflux pump GliA, the GT neutralising enzyme GliT, and the negative regulation of GT biosynthesis by the bis-thiomethyltransferase GtmA .
Result of Action
The compound’s action results in a variety of molecular and cellular effects. It shows cytotoxic effects via the suppression of macrophage immune function, inflammation, antiangiogenesis, DNA damage by ROS production, peroxide damage by the inhibition of various enzymes, and apoptosis through different signal pathways .
Action Environment
The action of Bisdethiobis(methylthio)gliotoxin can be influenced by environmental factors. For instance, the production of the compound is regulated by a positive GliZ regulator . Additionally, the compound’s action can be influenced by the presence of exogenous gliotoxin .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R,5aS,6S,10aR)-6-hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-6,10-dihydro-5aH-pyrazino[1,2-a]indole-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S2/c1-16-12(20)14(22-2)7-9-5-4-6-10(19)11(9)17(14)13(21)15(16,8-18)23-3/h4-6,10-11,18-19H,7-8H2,1-3H3/t10-,11-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBAGMZLGLXSBN-UOVKNHIHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CC3=CC=CC(C3N2C(=O)C1(CO)SC)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)[C@@]2(CC3=CC=C[C@@H]([C@H]3N2C(=O)[C@@]1(CO)SC)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995590 | |
| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisdethiobis(methylthio)gliotoxin | |
CAS RN |
74149-38-5 | |
| Record name | Bisdethiobis(methylthio)gliotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074149385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Hydroxy-3-(hydroxymethyl)-2-methyl-3,10a-bis(methylsulfanyl)-2,3,5a,6,10,10a-hexahydropyrazino[1,2-a]indole-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




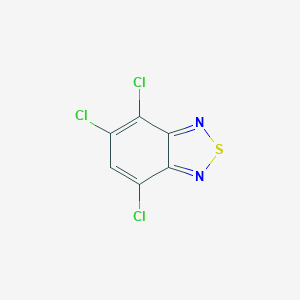
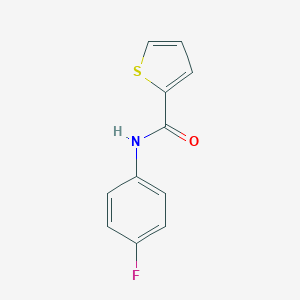

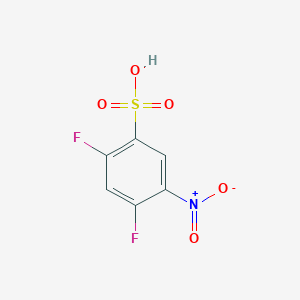
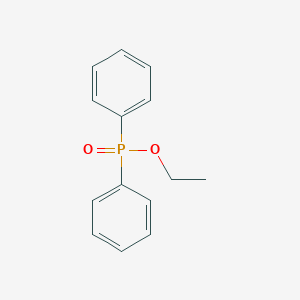
![Ethyl 4-[(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)amino]benzoate](/img/structure/B161189.png)
![(2,3-Dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol](/img/structure/B161199.png)
